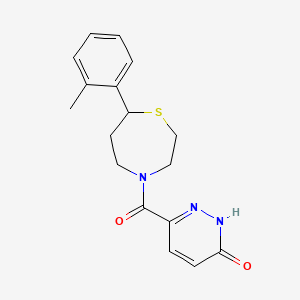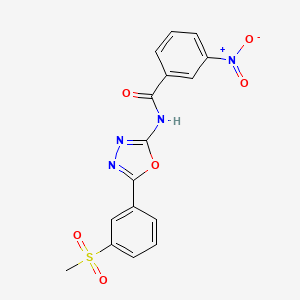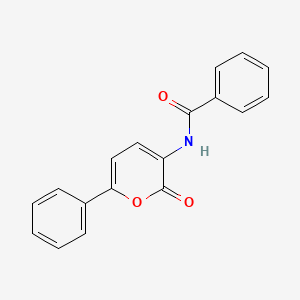![molecular formula C16H20BrNO3 B2436213 3-[(3-Bromophenyl)carbamoyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid CAS No. 497060-73-8](/img/structure/B2436213.png)
3-[(3-Bromophenyl)carbamoyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Bromophenyl)carbamoyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid is an organic compound characterized by its unique structure, which includes a bromophenyl group, a carbamoyl group, and a trimethylcyclopentane carboxylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromophenyl)carbamoyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the bromophenyl carbamoyl intermediate. This intermediate is then reacted with 2,2,3-trimethylcyclopentane-1-carboxylic acid under specific conditions to yield the final product. Common reagents used in these reactions include bromine, carbamoyl chloride, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Bromophenyl)carbamoyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[(3-Bromophenyl)carbamoyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(3-Bromophenyl)carbamoyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The carbamoyl and trimethylcyclopentane groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(3-Chlorophenyl)carbamoyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid
- 3-[(3-Fluorophenyl)carbamoyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid
- 3-[(3-Iodophenyl)carbamoyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid
Uniqueness
3-[(3-Bromophenyl)carbamoyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, potentially leading to distinct pharmacological profiles.
Propiedades
IUPAC Name |
3-[(3-bromophenyl)carbamoyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO3/c1-15(2)12(13(19)20)7-8-16(15,3)14(21)18-11-6-4-5-10(17)9-11/h4-6,9,12H,7-8H2,1-3H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBXYGVUBITZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)NC2=CC(=CC=C2)Br)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2436130.png)

![morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2436133.png)
![N-(1-cyanocyclopentyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2436134.png)

![Tert-butyl N-[3-(methylamino)cyclopentyl]carbamate;hydrochloride](/img/structure/B2436138.png)
![(5-fluorobenzo[b]thiophen-2-yl)(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone](/img/structure/B2436140.png)
![1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2436141.png)
![N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenecarboxamide](/img/structure/B2436142.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(4-methoxyphenyl)propanoate](/img/structure/B2436146.png)

![1-(3-Fluorophenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2436148.png)
![3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol](/img/structure/B2436149.png)
![N-(2-fluorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2436150.png)
